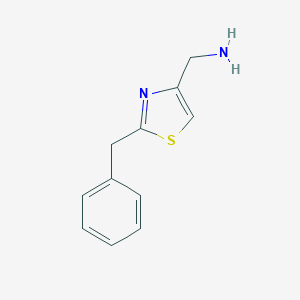

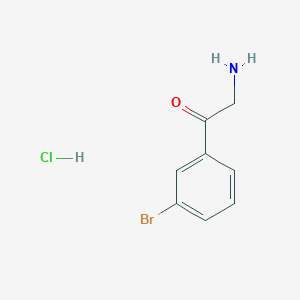

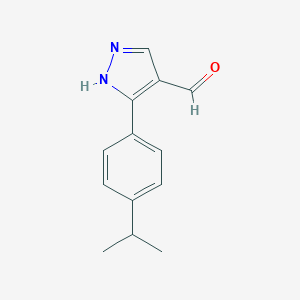

3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde

Übersicht

Beschreibung

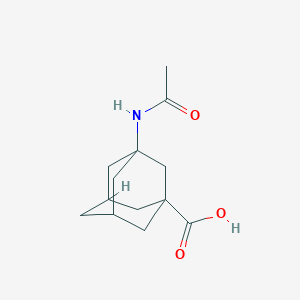

3-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde (IPPC) is an aldehyde compound that has been studied for its potential applications in various scientific research areas. It is a colorless, odorless solid with a melting point of 99-101 °C and a boiling point of 259-260 °C. IPPC has been studied for its potential use as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a precursor in the synthesis of other compounds. Additionally, IPPC has been investigated for its ability to act as a bioactive compound, with potential applications in pharmacology, toxicology, and biochemistry.

Wissenschaftliche Forschungsanwendungen

Synthesis and Anticonvulsant Applications

A study by Viveka et al. (2015) demonstrates the synthesis of new compounds starting from a similar chemical structure, 3-(3,4-dihalophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. These compounds were synthesized using the Knoevenagel condensation reaction, aiming to create structures with anticonvulsant and analgesic activities. The synthesized molecules showed potent anticonvulsant activity and significant analgesic activity without displaying toxicity (Viveka et al., 2015).

Environmentally Benign Synthesis

Hangarge and Shingare (2003) conducted a study focusing on the condensation of 1,3-diphenyl-1H-pyrazole-3-carbaldehydes with 3-methyl-1-phenylpyrazolin-5-(4H-)-one in an ionic liquid, resulting in high yields at room temperature. This study highlights an environmentally friendly approach to synthesizing compounds related to 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde (Hangarge & Shingare, 2003).

Antimicrobial Activity

A 2020 study by Hamed et al. focused on synthesizing heteroaryl pyrazole derivatives and reacting them with chitosan to form Schiff bases. These bases showed antimicrobial activity against various bacterial and fungal strains, demonstrating the potential of these compounds in biological applications (Hamed et al., 2020).

Crystallographic and Spectroscopic Investigations

Prasath et al. (2015) synthesized new quinolinyl chalcones containing a pyrazole group, similar to this compound, and characterized them using spectroscopic methods and X-ray crystallography. These compounds showed promising anti-microbial properties and moderate anti-oxidant activity (Prasath et al., 2015).

Antioxidant and Anti-inflammatory Activity

Sudha et al. (2021) synthesized derivatives of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde and evaluated their antioxidant and anti-inflammatory activities. This study demonstrates the potential of compounds structurally related to this compound in therapeutic applications (Sudha, Subbaiah, & Mahalakshmi, 2021).

Wirkmechanismus

Target of Action

Similar compounds such as 2-propanoyl-3-(4-isopropylphenyl)-tropane (a cocaine analogue) have been shown to act as serotonin-norepinephrine-dopamine reuptake inhibitors (sndri)

Mode of Action

The exact mode of action of 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde is currently unknown due to the lack of specific studies on this compound. Based on its structural similarity to other compounds, it may interact with its targets by binding to them and inhibiting their function .

Biochemical Pathways

A study on the biodegradation of isoproturon (a compound with a similar structure) by escherichia coli expressing a pseudomonas putida catechol 1,2-dioxygenase gene revealed that three intermediate metabolites were generated . This suggests that this compound may also be metabolized through similar pathways, leading to the production of intermediate metabolites.

Result of Action

Based on its potential role as a neurotransmitter reuptake inhibitor, it may affect the concentration of neurotransmitters in the synaptic cleft, thereby influencing neuronal signaling .

Action Environment

The action environment can significantly influence the efficacy and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect its stability and interaction with its targets. For instance, a study on the remediation of pollutants by microorganisms-plant combination showed that the introduction of suitable plants and microorganisms in a nutrient-depleted pollutant-rich environment led to enhanced degradation of pollutants . This suggests that the action environment of this compound could be optimized to enhance its efficacy.

Biochemische Analyse

Biochemical Properties

The biochemical properties of 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde are not well-studied. Based on its structure, it could potentially interact with enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific molecular context, including the presence of other molecules and the physiological conditions .

Cellular Effects

It could potentially influence cell function by interacting with cellular signaling pathways, influencing gene expression, and affecting cellular metabolism .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It could potentially show changes in its effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It could potentially show threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

It could potentially interact with enzymes or cofactors, and could also affect metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with transporters or binding proteins, and could also affect its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

5-(4-propan-2-ylphenyl)-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-9(2)10-3-5-11(6-4-10)13-12(8-16)7-14-15-13/h3-9H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPGZHZKLNLXQBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=C(C=NN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.